molecular formula C18H19ClO3 B13812348 3-Biphenylacetic acid, 4'-chloro-5-isobutoxy- CAS No. 61888-63-9

3-Biphenylacetic acid, 4'-chloro-5-isobutoxy-

Cat. No.: B13812348
CAS No.: 61888-63-9
M. Wt: 318.8 g/mol
InChI Key: TVPAJWGXBGUWSU-UHFFFAOYSA-N
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Description

3-Biphenylacetic acid, 4'-chloro-5-isobutoxy- (CAS 61888-63-9), with the molecular formula C₁₈H₁₉ClO₃ and molecular weight 318.8 g/mol, is a biphenylacetic acid derivative substituted with a chlorine atom at the 4' position and an isobutoxy group at the 5-position of the biphenyl scaffold . This compound is classified as a high-purity fine chemical intermediate (≥99% purity) and is primarily utilized in synthesizing pesticides, pharmaceuticals, surfactants, polymer monomers, and antifungal agents . Its liquid state at room temperature and stability under dry, well-ventilated storage conditions make it suitable for industrial R&D and commercial applications .

Properties

CAS No.

61888-63-9

Molecular Formula

C18H19ClO3

Molecular Weight

318.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-(2-methylpropoxy)phenyl]acetic acid

InChI

InChI=1S/C18H19ClO3/c1-12(2)11-22-17-8-13(9-18(20)21)7-15(10-17)14-3-5-16(19)6-4-14/h3-8,10,12H,9,11H2,1-2H3,(H,20,21)

InChI Key

TVPAJWGXBGUWSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

  • Synthesis of the Biphenyl Core:

    • The biphenyl skeleton can be constructed via Suzuki-Miyaura cross-coupling of appropriately substituted aryl boronic acids and aryl halides. For example, 4-chlorophenylboronic acid can be coupled with a 5-isobutoxy-substituted aryl halide.
  • Introduction of the Acetic Acid Side Chain:

    • The acetic acid moiety at the 3-position can be introduced via a Reformatsky reaction using α-halo esters (e.g., ethyl bromoacetate) and zinc to form an organozinc intermediate, which is then reacted with the aldehyde-functionalized biphenyl intermediate.
    • Alternatively, direct alkylation of the biphenyl with haloacetic acid derivatives under basic conditions may be employed.
  • Functional Group Transformations:

    • The isobutoxy group can be introduced by nucleophilic substitution or etherification of a hydroxyl precursor at the 5-position on the biphenyl ring.
    • Chlorination at the 4' position is typically performed via electrophilic aromatic substitution using chlorine sources under controlled conditions to ensure regioselectivity.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Biphenyl core formation Pd-catalyst, base, aryl boronic acid, aryl halide Suzuki coupling, typically in toluene or DMF
Reformatsky reaction Ethyl bromoacetate, zinc, aldehyde intermediate Anhydrous conditions, moderate temperature
Etherification Isobutyl alcohol, acid catalyst or base Controlled temperature to avoid side reactions
Chlorination Cl2 or N-chlorosuccinimide (NCS), solvent like CCl4 or CH2Cl2 Low temperature to control substitution pattern

Research Findings and Data Analysis

Efficiency and Yield

  • The Reformatsky reaction is reported to provide good yields for branched arylacetic acids, especially when other condensation methods fail or give low yields.
  • Suzuki coupling is a robust method for biphenyl synthesis, often yielding over 80% under optimized conditions.

Stereochemical Considerations

  • The stereochemistry at chiral centers introduced during the Reformatsky reaction or subsequent reductions can be influenced by catalyst choice and reaction conditions.
  • Inversion or retention of substituent orientation can occur during lactone ring openings or hydrogenations, impacting the final compound’s stereochemical purity.

Purification and Characterization

  • Purification typically involves recrystallization from solvents like ethanol or ethyl acetate.
  • Characterization includes melting point determination, infrared spectroscopy (noting characteristic carbonyl and ether stretches), and chromatographic techniques.

Summary Table: Preparation Methods and Key Parameters

Preparation Method Key Reagents Advantages Limitations Typical Yield (%)
Reformatsky Reaction α-Haloester, Zn, aldehyde Good for branched β-carbon substitution Requires anhydrous conditions 60-80
Suzuki-Miyaura Coupling Pd catalyst, aryl boronic acid, aryl halide High regioselectivity, mild conditions Sensitive to catalyst poisoning 80-95
Etherification Isobutyl alcohol, acid/base Straightforward introduction of alkoxy groups Possible side reactions if uncontrolled 70-85
Electrophilic Chlorination Cl2 or NCS Selective halogenation Requires temperature control 65-75

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-5-isobutoxy-3-biphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

4’-Chloro-5-isobutoxy-3-biphenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Chloro-5-isobutoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The chloro and isobutoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

4'-Chloro-5-pentoxy-3-biphenylacetic acid (CAS 61888-64-0)

This analogue differs from the target compound by replacing the isobutoxy group (C₄H₉O) with a pentoxy group (C₅H₁₁O), increasing its molecular formula to C₁₉H₂₁ClO₃ and molar mass to 332.82 g/mol . However, the bulkier pentyl group may reduce steric accessibility in synthetic reactions compared to the isobutoxy variant.

Property 4'-Chloro-5-isobutoxy-3-biphenylacetic acid 4'-Chloro-5-pentoxy-3-biphenylacetic acid
Molecular Formula C₁₈H₁₉ClO₃ C₁₉H₂₁ClO₃
Molecular Weight (g/mol) 318.8 332.82
Alkoxy Substituent Isobutoxy (C₄H₉O) Pentoxy (C₅H₁₁O)
Primary Applications Pesticides, antifungals, surfactants Likely similar, with modified pharmacokinetics

Other Phenyl Acetic Acid Derivatives

highlights structurally related compounds, such as phenyl bromoacetate and phenyl dichlorophosphate , which share the biphenyl core but feature distinct functional groups:

  • Phenyl bromoacetate : Contains a bromoacetate ester group instead of the acetic acid moiety. This substitution increases electrophilicity, making it reactive in nucleophilic acyl substitution reactions (e.g., peptide coupling). However, it lacks the carboxylic acid group critical for salt formation in drug formulations .
  • Phenyl dichlorophosphate : A phosphorylated derivative with applications in polymer chemistry and as a reagent in phosphorylation reactions. Its high reactivity contrasts with the stability of 4'-chloro-5-isobutoxy-3-biphenylacetic acid, limiting its use in long-term storage or controlled-release formulations .

Impact of Substituents on Physicochemical Properties

  • Chlorine at 4' Position: The electron-withdrawing chlorine atom enhances the compound’s stability against oxidative degradation compared to non-halogenated analogues. This substitution is common in agrochemicals to prolong environmental persistence .
  • Alkoxy Groups : The isobutoxy group balances lipophilicity and steric hindrance, optimizing interactions with biological targets (e.g., enzyme active sites). In contrast, shorter alkoxy groups (e.g., methoxy) reduce lipid solubility, while longer chains (e.g., pentoxy) may impede solubility in polar solvents .

Application-Specific Comparisons

  • Pesticides: The target compound’s chlorine and isobutoxy groups likely enhance binding to fungal cytochrome P450 enzymes, a mechanism less pronounced in non-chlorinated derivatives like phenyl benzoate .
  • Pharmaceuticals : Compared to ester-based derivatives (e.g., phenyl cyanate), the free carboxylic acid group in 4'-chloro-5-isobutoxy-3-biphenylacetic acid facilitates salt formation, improving bioavailability in oral formulations .

Biological Activity

3-Biphenylacetic acid, 4'-chloro-5-isobutoxy- is a compound of considerable interest in biochemical research due to its potential therapeutic effects and mechanisms of action. This article delves into its biological activity, exploring various aspects such as its biochemical properties, cellular effects, molecular mechanisms, and research applications.

3-Biphenylacetic acid, 4'-chloro-5-isobutoxy- is characterized by its ability to interact with specific enzymes and receptors. Notably, it has been shown to interact with γ-aminobutyric acid (GABA) receptors, leading to functional blockade that can influence neurotransmission and cellular metabolism.

Table 1: Key Biochemical Properties

PropertyDescription
Molecular FormulaC17H19ClO2
Molecular Weight304.79 g/mol
SolubilitySoluble in organic solvents
StabilityStable under specific conditions; degradation products may influence activity

Cellular Effects

The compound exhibits significant cellular effects by modulating various signaling pathways and gene expression. Its interaction with GABA receptors alters neurotransmitter activity, impacting overall cell function. Research indicates that at lower doses, it may have therapeutic effects without significant toxicity.

Research Findings and Case Studies

Recent studies have focused on the compound's pharmacological properties. For example, an investigation into its anti-inflammatory effects demonstrated that it could significantly reduce inflammation markers in animal models. The study observed that at varying dosages, the compound exhibited a dose-dependent response in reducing inflammatory cytokines.

Table 2: Dosage Effects in Animal Models

Dosage (mg/kg)Inflammatory Marker Reduction (%)
1025
2045
5070

Metabolic Pathways and Transport

The metabolism of 3-biphenylacetic acid involves enzymes such as monoamine oxidase and aldehyde dehydrogenase. These metabolic pathways lead to the formation of various metabolites that can further influence cellular processes. Additionally, the compound's transport within cells is facilitated by specific transporters and binding proteins, which play a critical role in its bioavailability and efficacy.

Scientific Research Applications

3-Biphenylacetic acid, 4'-chloro-5-isobutoxy- has several applications in scientific research:

  • Medicinal Chemistry : Investigated as a potential NSAID.
  • Biological Studies : Used to study neurotransmitter modulation.
  • Industrial Applications : Serves as an intermediate in organic synthesis.

Q & A

Q. How can synthetic pathways for 3-biphenylacetic acid, 4'-chloro-5-isobutoxy- be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of biphenyl precursors, functional group modifications (e.g., introducing chloro and isobutoxy groups), and hydrolysis to form the acetic acid moiety. Key considerations:
  • Use anhydrous conditions and inert atmospheres (e.g., N₂) to prevent side reactions during halogenation or etherification steps .
  • Optimize reaction temperatures (e.g., reflux conditions for hydrolysis) and stoichiometric ratios of reagents (e.g., NaBH₄ for selective reductions) .
  • Purify intermediates via column chromatography or recrystallization to remove byproducts before proceeding to subsequent steps .

Q. What analytical techniques are most effective for confirming the structure of 3-biphenylacetic acid, 4'-chloro-5-isobutoxy-?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify substituent positions (e.g., chloro at 4', isobutoxy at 5) and acetic acid integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₈H₁₉ClO₃) and isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and packing interactions for polymorph characterization .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize targets based on structural analogs (e.g., cyclooxygenase inhibition for anti-inflammatory activity, as seen in 4'-chloro-5-hydroxy derivatives) .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., COX-1/COX-2 fluorometric kits) with positive controls (e.g., indomethacin) and concentration gradients (1 nM–100 µM) .
  • Cell-Based Studies : Test cytotoxicity (MTT assay) and anti-inflammatory markers (e.g., TNF-α/IL-6 ELISA) in macrophage models .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • Descriptor Selection : Calculate electronic (e.g., Hammett σ for substituents), steric (e.g., molar refractivity of isobutoxy), and hydrophobic (logP) parameters .
  • Model Validation : Use cross-validation (e.g., leave-one-out) and external datasets to predict activity of novel analogs (e.g., replacing isobutoxy with methoxy or hydroxy groups) .
  • Synthetic Prioritization : Focus on derivatives with predicted lower IC₅₀ values for COX-2 or improved solubility (e.g., introducing polar groups at the 5-position) .

Q. What strategies resolve contradictions in biological activity data across structurally similar biphenylacetic acid derivatives?

  • Methodological Answer :
  • Systematic Variant Analysis : Compare substituent effects (e.g., 4'-chloro-5-isobutoxy vs. 4'-chloro-5-hydroxy) using isogenic cell lines or standardized assay conditions .
  • Mechanistic Profiling : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to targets like COX-2 .
  • Metabolic Stability Testing : Assess liver microsome degradation rates to differentiate intrinsic activity from pharmacokinetic variability .

Q. How can factorial design optimize reaction conditions for synthesizing novel derivatives?

  • Methodological Answer :
  • Variable Selection : Test factors such as temperature (25–100°C), solvent polarity (DCM vs. DMF), and catalyst loading (0.1–5 mol%) .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize byproduct formation .
  • Validation Runs : Confirm predicted optimal conditions (e.g., 60°C, DCM, 2 mol% Pd(PPh₃)₄) in triplicate .

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